(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid (E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13292842
InChI: InChI=1S/C16H14O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+
SMILES: CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid

CAS No.:

Cat. No.: VC13292842

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid -

Specification

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name (E)-3-[4-(4-methylphenoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C16H14O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+
Standard InChI Key VMIVPVSFLQEWLB-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O
SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an (E)-configured acrylic acid backbone (CH2=CHCOOH\text{CH}_2=\text{CH}-\text{COOH}) substituted at the β-position with a 4-(p-tolyloxy)phenyl group. The p-tolyloxy moiety consists of a methyl-substituted phenoxy ring (C6H4OC6H4CH3\text{C}_6\text{H}_4-\text{O}-\text{C}_6\text{H}_4-\text{CH}_3), creating a planar, conjugated system that influences its electronic and steric properties .

Key Structural Attributes:

  • IUPAC Name: (E)-3-[4-(4-methylphenoxy)phenyl]prop-2-enoic acid .

  • SMILES: CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O\text{CC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O} .

  • InChIKey: VMIVPVSFLQEWLB-IZZDOVSWSA-N .

Physicochemical Characteristics

Data from experimental and computational studies reveal the following properties :

PropertyValue
Molecular Weight254.28 g/mol
Density1.2–1.3 g/cm³ (estimated)
Boiling Point381.4 ± 25.0 °C (predicted)
Flash Point198.6 ± 19.7 °C
LogP (Partition Coefficient)1.86
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

The carboxylic acid group (COOH\text{COOH}) confers solubility in polar solvents (e.g., ethanol, DMSO), while the aromatic rings contribute to hydrophobic interactions. The compound’s exact mass (254.0943 g/mol) and refractive index (1.602) further align it with intermediates in pharmaceutical synthesis .

Synthesis Methods

Morita–Baylis–Hillman Reaction

A prominent route for synthesizing acrylic acid derivatives involves the Morita–Baylis–Hillman (MBH) reaction, which couples aldehydes with activated alkenes. For (E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid, the reaction typically employs 4-(p-tolyloxy)benzaldehyde and acrylic acid derivatives in the presence of a Lewis acid or organocatalyst .

Example Protocol :

  • Reactants: 4-(p-Tolyloxy)benzaldehyde (1 eq), methyl acrylate (1.2 eq).

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mol%).

  • Conditions: Stirred in dichloromethane at 25°C for 24–48 hours.

  • Yield: ~70–85% after purification via column chromatography.

The MBH reaction’s enantioselective variant, using chiral catalysts like thiourea derivatives, achieves enantiomeric excess (ee) values exceeding 85% .

Ullmann Coupling and Functionalization

Alternative methods utilize Ullmann coupling to assemble the p-tolyloxy-phenyl ether linkage before introducing the acrylic acid moiety. For instance:

  • Ether Formation: Copper-catalyzed coupling of 4-bromophenol with p-cresol yields 4-(p-tolyloxy)phenol .

  • Aldehyde Introduction: Formylation via Vilsmeier–Haack reaction generates 4-(p-tolyloxy)benzaldehyde .

  • Knoevenagel Condensation: Reaction with malonic acid in pyridine affords the acrylic acid derivative .

Key Challenges:

  • Steric hindrance from the p-tolyl group reduces reaction rates.

  • Epimerization risks during esterification steps necessitate controlled conditions .

Applications in Medicinal Chemistry

β-Lactamase Inhibition

(E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid derivatives exhibit potent inhibition of carbapenemases, enzymes that confer resistance to β-lactam antibiotics. In biochemical assays, the (S)-enantiomer reduces the minimum inhibitory concentration (MIC) of meropenem by 16–128-fold against Klebsiella pneumoniae and Escherichia coli strains producing KPC-2 carbapenemase .

Mechanistic Insights :

  • The acrylic acid moiety mimics the β-lactam ring’s carboxylate group, competitively binding to the enzyme’s active site.

  • Crystallography confirms hydrogen bonding between the carboxylic acid and Ser70 residue in KPC-2.

Prodrug Development

Ester derivatives, such as the methyl or butyl esters, serve as prodrugs with enhanced membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid form .

Notable Derivatives:

  • Methyl Ester: C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3, used in cellular uptake studies .

  • Butyl Ester: C19H20O3\text{C}_{19}\text{H}_{20}\text{O}_3, exhibits prolonged half-life in pharmacokinetic models .

Industrial and Material Science Applications

Polymer Additives

The compound’s phenolic and acrylic functionalities make it a candidate for UV stabilizers and antioxidants in polymers. Its ability to scavenge free radicals extends the lifespan of polypropylene and polyethylene films .

Fluorescent Probes

Functionalization with cyanophenyl groups yields fluorescent derivatives used in bioimaging. For example, 3-(4-cyanophenyl)acrylic acid conjugates detect hypochlorous acid in cellular environments .

Recent Advances and Future Directions

Enantioselective Synthesis

Asymmetric catalysis using cinchona alkaloid catalysts achieves >90% ee in MBH reactions, enabling scalable production of chiral inhibitors .

Computational Design

Density functional theory (DFT) studies optimize substituent effects on carbapenemase binding affinity. Para-trifluoromethylphenoxy analogs show enhanced potency .

Biodegradability Studies

Ongoing research evaluates the environmental impact of aryloxy acrylic acids, focusing on microbial degradation pathways in soil and water .

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